

Comprehensive Application Notes and Protocols for Determination of Famoxadone Residues in Crops

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Compound Focus: Famoxadone

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Introduction to Famoxadone and Regulatory Context

Famoxadone is a modern oxazolidinedione fungicide belonging to the **Quinone outside Inhibitor (QoI)** class, though it differs chemically from strobilurin fungicides in this category. It is primarily used in viticulture and agriculture for controlling **significant fungal pathogens** including *Plasmopara viticola*, *Alternaria solani*, *Phytophthora infestans*, and *Septoria nodorum*. **Famoxadone** is commonly formulated with cymoxanil to enhance its efficacy and is applied to various crops such as **grapes, tomatoes, potatoes, cucurbits, and lettuce**. The extensive use of **famoxadone** in agricultural practices necessitates **robust monitoring methods** to ensure compliance with maximum residue limits (MRLs) established by regulatory bodies worldwide, protecting consumer safety and environmental health.

Understanding the **residue dynamics** and **degradation behavior** of **famoxadone** in crop matrices and environmental samples is crucial for appropriate risk assessment. The European Union has established an MRL of 2 mg kg⁻¹ for **famoxadone** in grapes, which serves as a **regulatory benchmark** for international trade and food safety compliance. These Application Notes and Protocols provide comprehensive methodologies for accurate determination, quantification, and monitoring of **famoxadone** residues across various matrices, incorporating the most recent advances in analytical techniques to support researchers,

regulatory agencies, and agricultural professionals in ensuring crop safety and compliance with international standards.

Analytical Method Comparison and Validation Parameters

Various analytical techniques have been developed and validated for the determination of **famoxadone** residues in different crop matrices, with the selection dependent on **required sensitivity**, **available instrumentation**, and **matrix complexity**. The two primary approaches involve **gas chromatography (GC)** and **liquid chromatography (LC)** coupled with different detection systems. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and operational efficiency.

Table 1: Comparison of Analytical Methods for **Famoxadone** Determination in Crop Matrices

Method	LOD	LOQ	Precision (%RSD)	Recovery (%)	Linear Range	Matrix
GC-ECD [1]	0.06 mg/L	-	≤11.7%	103 ± 12	-	Grapes, wines
GC-MS [1]	0.02 mg/L	-	≤6.8%	96 ± 12	-	Grapes, wines
HPLC-UV [2]	8.0 ng	0.05-2.00 mg/kg	<9.23%	84.10-108.02	-	Cucumber, soil
UHPLC-Orbitrap-MS [3]	-	-	-	-	-	Water, soil
HPLC (Monolithic) [4]	-	10 µg/mL	0.88%	94.77-101.32	-	Formulations

The **validation parameters** for these methods demonstrate that both GC and LC approaches can achieve **acceptable performance characteristics** for routine monitoring purposes. The GC-MS method offers **superior sensitivity** with LOD of 0.02 mg/L compared to GC-ECD (0.06 mg/L), along with better precision

(6.8% vs. 11.7%) [1]. Meanwhile, HPLC methods with UV detection provide **adequate sensitivity** for regulatory compliance, with LOD of 8.0 ng and recoveries ranging from 84.10% to 108.02% in cucumber and soil matrices [2]. For formulation analysis, monolithic HPLC columns offer **exceptional efficiency** with RSD values below 1% and significantly reduced analysis times under 2 minutes [4].

Table 2: Key Metabolites and Transformation Products of **Famoxadone**

Metabolite	Chemical Name	Matrix	Relative Concentration	Detection Technique
IN-JS940	(2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid	Water, Soil	Up to 50% of initial famoxadone	UHPLC-Orbitrap-MS [3]
IN-KF015	(5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione	Water, Soil	Detected but lower levels	UHPLC-Orbitrap-MS [3]
IN-MN467	(5RS)-5-methyl-3-[(2-nitrophenyl)amino]-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione	Soil only	Detected in soil	UHPLC-Orbitrap-MS [3]

The **metabolite profile** of **famoxadone** is particularly important for comprehensive residue assessment, as some transformation products may persist longer than the parent compound or exhibit different toxicological properties. Research indicates that IN-JS940 is the **predominant metabolite** detected in both water and soil matrices, reaching concentrations up to 50% of the initial **famoxadone** content in soil, necessitating inclusion in monitoring programs for complete environmental impact assessment [3].

Detailed Experimental Protocols

Sample Preparation and Extraction

- **Sample Collection and Homogenization:** Collect **representative field samples** of crops (grapes, cucumbers, tomatoes, etc.) according to standardized sampling protocols. For grapes, collect entire bunches from different parts of the vineyard; for solid crops, obtain multiple specimens from various locations. Communitate the samples using a **high-speed blender** until a homogeneous mixture is achieved. For soil samples, collect from various depths (0-15 cm) and remove extraneous materials before homogenization. Store samples at **-20°C** if not processed immediately to prevent degradation [1] [2] [5].
- **Liquid-Liquid Extraction (LLE) for Grapes and Wines:** Weigh 10 g of homogenized grape sample into a centrifuge tube. Add 20 mL of **acetonitrile** and shake vigorously for 1 minute. For wine samples, measure 10 mL directly into a separation funnel. Add 5 g of **anhydrous sodium sulfate** to remove water and 1 g of **sodium chloride** to facilitate phase separation. Shake the mixture for 2 minutes and allow phases to separate. Collect the organic layer and repeat extraction with an additional 10 mL of acetonitrile. Combine the extracts and evaporate to near dryness under a **gentle nitrogen stream** at 40°C. Reconstitute the residue in 1 mL of acetonitrile for instrumental analysis [1].
- **Quick Polar Pesticides (QuEChERS) Extraction for Cucumbers and Tomatoes:** Weigh 15 g of homogenized sample into a 50 mL centrifuge tube. Add 15 mL of **acetonitrile** and shake vigorously for 1 minute. Add a salt mixture containing **6 g MgSO₄, 1.5 g NaCl, 1.5 g trisodium citrate dihydrate, and 0.75 g disodium hydrogen citrate sesquihydrate**. Shake immediately and vigorously for 1 minute to prevent salt aggregation. Centrifuge at 4000 rpm for 5 minutes. Transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing **900 mg MgSO₄ and 150 mg PSA**. Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial for analysis [2].

The following workflow diagram illustrates the sample preparation process for **famoxadone** residue analysis:

Instrumental Analysis Conditions

- **GC-ECD Analysis:** Utilize a **gas chromatograph** equipped with an electron capture detector. Use a **fused silica capillary column** (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness). Employ the following temperature program: initial temperature 80°C (hold 1 min), ramp to 200°C at 20°C/min,

then to 280°C at 5°C/min (hold 10 min). Use **high-purity nitrogen** as the carrier gas at a constant flow rate of 1.0 mL/min. Maintain the **injector temperature** at 250°C and use **splitless injection mode** (1 µL). Set the **detector temperature** at 300°C. Under these conditions, the retention time for **famoxadone** is approximately 18.5 minutes [1].

- **GC-MS Analysis:** Employ a **gas chromatograph** coupled with a **mass spectrometric detector**. Use a similar column as for GC-ECD. Apply the following temperature program: initial temperature 70°C (hold 2 min), ramp to 200°C at 25°C/min, then to 300°C at 10°C/min (hold 5 min). Use **helium** as the carrier gas at a constant flow rate of 1.0 mL/min. Maintain the **ion source temperature** at 230°C and the **transfer line temperature** at 280°C. Operate in **selected ion monitoring (SIM)** mode for enhanced sensitivity. Use the primary quantification ions for **famoxadone**: m/z 331.2, 334.1, and 430.3 [1].
- **HPLC-UV Analysis with Monolithic Column:** Utilize an **HPLC system** equipped with a **UV detector**. Use a **monolithic C18 column** (e.g., 100 × 4.6 mm i.d.) for rapid separation. Employ a **mobile phase** of acetonitrile:water (70:30, v/v) at a flow rate of 2.0 mL/min. Set the **column temperature** to 30°C and the **detection wavelength** to 250 nm. Use an **injection volume** of 10 µL. Under these optimized conditions, **famoxadone** elutes at approximately 1.8 minutes, allowing for **rapid analysis** of multiple samples [4].
- **UHPLC-Orbitrap-MS for Metabolite Identification:** Employ an **UHPLC system** coupled to an **Orbitrap mass spectrometer**. Use a **C18 column** (100 × 2.1 mm, 1.7 µm) maintained at 40°C. Employ a **binary mobile phase** of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with the following gradient: 0 min, 5% B; 0-10 min, 5-100% B; 10-12 min, 100% B; 12-12.1 min, 100-5% B; 12.1-15 min, 5% B. Set the **flow rate** to 0.3 mL/min and **injection volume** to 5 µL. Operate the MS in **positive electrospray ionization** mode with **full scan** (m/z 100-1000) at resolution 70,000, followed by **data-dependent MS/MS** for metabolite identification [3].

Residue Dissipation and Environmental Fate Studies

Understanding the **dissipation kinetics** of **famoxadone** in various crops and environmental matrices is essential for establishing appropriate pre-harvest intervals (PHI) and assessing environmental impact.

Multiple studies have investigated the degradation patterns of **famoxadone** under open-field conditions, revealing consistent first-order kinetic behavior across different matrices.

Table 3: **Famoxadone** Dissipation Parameters in Different Crops and Soil

Crop/Matrix	Application Rate	Half-life (DT ₅₀)	Dissipation Equation	Pre-harvest Residues	Reference
Grapes	1.25-2.5 g/L	12.3 days	$C = 1.1738e^{-0.0562t}$	Below EU MRL (2 mg kg ⁻¹)	[5]
Soil (with grapes)	1.25-2.5 g/L	13.5 days	$C = 5.6565e^{-0.0515t}$	-	[5]
Cucumber	275.6-413.4 g a.i.ha ⁻¹	1.34-16.12 days	$C_t = C_0 \times e^{-kt}$	8.0×10^{-8} g	[2]
Tomato	-	3.4-5.2 days	First-order kinetics	-	[6]
Water	5x normal dose	<30 days	-	-	[3]
Soil (loam)	Normal dose	35 days	-	-	[3]

The **dissipation behavior** of **famoxadone** follows first-order kinetics across most agricultural matrices, with half-lives varying based on crop type, application method, and environmental conditions. **Famoxadone** exhibits **low to moderate persistence** in agricultural environments, with half-lives generally below 35 days across all studied matrices [3] [2] [5]. In tomato crops, studies using the **dynamic plant uptake model (dynamiCROP)** demonstrated good correlation between measured and modeled residue data (R² values 0.8072-0.9221), indicating the utility of predictive modeling for residue behavior assessment [6].

The following decision flowchart guides analytical method selection based on sample matrix and research objectives:

Quality Assurance and Method Validation

- **Calibration and Quantification:** Prepare **calibration standards** in the range of 0.01-5.0 mg/L using **famoxadone** reference materials. Use **high-purity famoxadone standards** (available from commercial providers like HPC Standards GmbH) for accurate quantification [7]. Establish the **calibration curve** by plotting peak area against concentration and determine the **coefficient of determination (R^2)**, which should exceed 0.995. Use **internal standardization** for GC methods to improve quantification accuracy, particularly when analyzing complex matrices. For LC methods, **external calibration** is generally sufficient due to better reproducibility of injection volumes.
- **Accuracy and Precision Assessment:** Determine method accuracy through **recovery studies** at multiple fortification levels (0.05, 0.5, and 1.0 mg/kg). Acceptable recovery ranges are **70-120%** with relative standard deviations (RSD) below 20% for these spiking levels [1] [2]. Evaluate precision through **repeatability** (intra-day) and **reproducibility** (inter-day) studies, calculating RSD values for replicated analyses (n=5). For GC-MS methods, precision RSD should not exceed 6.8%, while for HPLC-UV methods, RSD values below 9.23% are acceptable [1] [2].
- **Specificity and Matrix Effects:** Verify method **specificity** by analyzing blank samples from at least five different sources to demonstrate the absence of interfering peaks at the retention time of **famoxadone** and its metabolites. Evaluate **matrix effects** by comparing the slope of the matrix-matched calibration curve with the solvent-based calibration curve. If significant matrix suppression or enhancement (>20%) is observed, use **matrix-matched calibration standards** for quantification to ensure accurate results. For multi-residue methods, ensure resolution ($R > 1.5$) between **famoxadone** and co-eluting pesticides.

Conclusion and Regulatory Implications

These comprehensive Application Notes and Protocols provide **detailed methodologies** for accurate determination of **famoxadone** residues in various crop matrices. The presented data demonstrate that **famoxadone** exhibits **relatively rapid dissipation** in agricultural environments, with half-lives typically shorter than 35 days across different matrices [3] [5]. When applied according to recommended guidelines, final residues at harvest remain well below established maximum residue limits, supporting its **continued registration** for crop protection uses.

The **method validation data** confirm that both chromatographic approaches (GC and LC) provide acceptable performance characteristics for monitoring purposes, with GC-MS offering superior sensitivity (LOD 0.02 mg/L) and HPLC with monolithic columns enabling rapid analysis (<2 minutes) [1] [4]. The identification of **key metabolites**, particularly IN-JS940 which can reach 50% of initial **famoxadone** concentration in soil, highlights the importance of including transformation products in comprehensive monitoring programs [3]. These protocols provide researchers and regulatory agencies with **robust analytical tools** to ensure food safety compliance and appropriate environmental monitoring of this important fungicide.

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